

Solid-phase extraction protocol for Enniatin B1 from complex matrices

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Compound of Interest

Compound Name: *Enniatin B1*

Cat. No.: *B191170*

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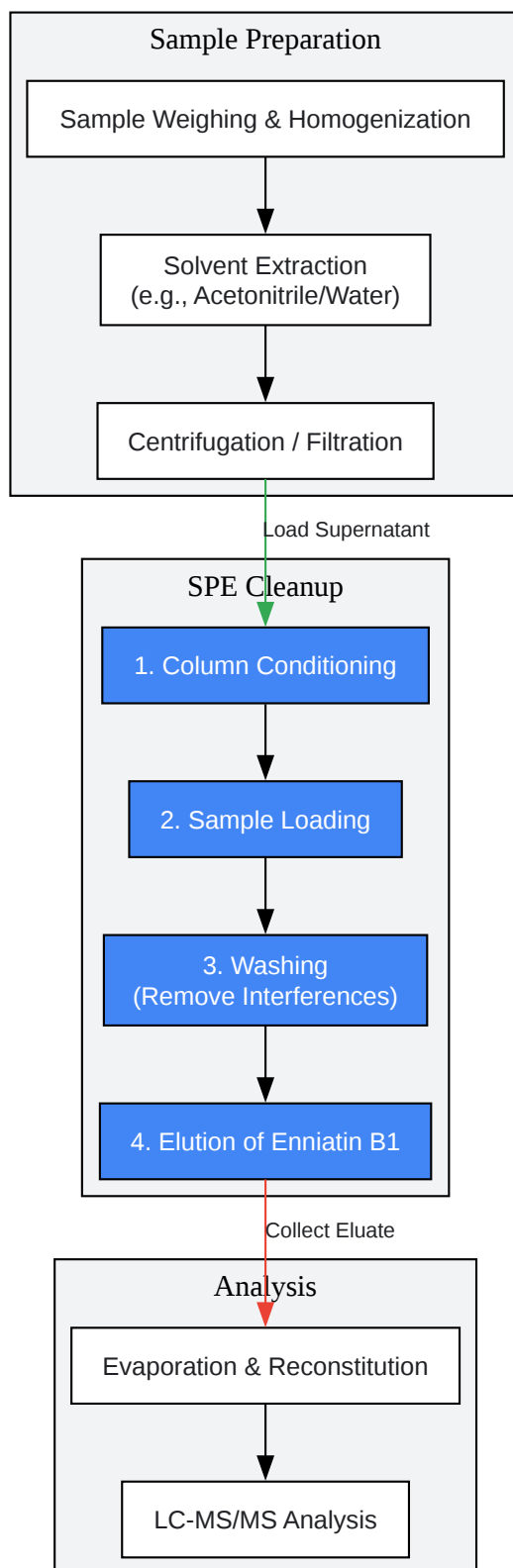
Application Notes and Protocols

Topic: Solid-Phase Extraction Protocol for **Enniatin B1** from Complex Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction **Enniatin B1** is an emerging mycotoxin, a toxic secondary metabolite produced by various *Fusarium* species[1][2]. It is a widespread contaminant found in cereals such as wheat, barley, maize, and their by-products[2][3][4]. Due to concerns about potential health effects from dietary exposure, regulatory bodies like the European Food Safety Authority (EFSA) have highlighted the need for sensitive and validated analytical methods to monitor its presence in food and feed[1][5]. The complexity of food and biological matrices often causes significant interference in instrumental analysis. Solid-Phase Extraction (SPE) is a critical sample cleanup technique that effectively removes these interferences, enabling accurate quantification of **Enniatin B1**, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][6]. This document provides detailed SPE protocols for extracting **Enniatin B1** from cereal-based products and biological fluids.

Experimental Workflow for **Enniatin B1** Analysis



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Caption: General workflow for the extraction and analysis of **Enniatin B1**.

Protocol 1: Extraction of Enniatin B1 from Cereal and Feed Matrices

This protocol is adapted for matrices such as wheat flour, rice flour, and animal feed, utilizing a polymeric reversed-phase SPE sorbent[6][7].

1. Materials and Reagents

- Extraction Solvent: Acetonitrile/Water (e.g., 80:20, v/v).
- SPE Cartridge: Oasis PRiME HLB, or equivalent C18 column[6][8].
- Reconstitution Solvent: Methanol/Water (50:50, v/v).
- **Enniatin B1** analytical standard.
- Vortex mixer, centrifuge, and nitrogen evaporator.

2. Sample Preparation and Extraction

- Weigh 2-5 g of the homogenized sample into a centrifuge tube.
- Add 10-20 mL of the extraction solvent (Acetonitrile/Water).
- Vortex vigorously for 2-3 minutes or shake for 60 minutes to ensure thorough extraction[9].
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant for the SPE cleanup step.

3. Solid-Phase Extraction (SPE) Procedure

- Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the column to dry.
- Loading: Load 2-5 mL of the sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

- Washing: Wash the cartridge with 5 mL of a water-rich solvent (e.g., Water/Acetonitrile 90:10, v/v) to remove polar interferences.
- Elution: Elute **Enniatin B1** from the cartridge using 5-10 mL of an organic solvent like acetonitrile or methanol.
- Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the reconstitution solvent, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis[10].

Protocol 2: Extraction of Enniatin B1 from Biological Fluids (Urine/Plasma)

This protocol is designed for the analysis of **Enniatin B1** in complex biological fluids like human urine and plasma, utilizing a graphitized carbon black sorbent for efficient cleanup[1].

1. Materials and Reagents

- Pre-treatment Solution (for plasma): Methanol/Water mixture.
- SPE Cartridge: Graphitized Carbon Black (GCB) SPE cartridge[1].
- Washing Solvent: Dichloromethane/Methanol.
- Elution Solvent: Toluene/Acetonitrile.
- **Enniatin B1** analytical standard.
- Centrifuge and nitrogen evaporator.

2. Sample Pre-treatment

- Urine: Dilute the urine sample (e.g., 1:3 v/v) with water before loading[1].
- Plasma: Perform a protein precipitation step by adding a 3:1 ratio of acetonitrile to plasma, vortexing, and centrifuging to collect the supernatant[1][11]. Alternatively, treat plasma with a Methanol/Water mixture followed by centrifugation[11].

3. Solid-Phase Extraction (SPE) Procedure

- **Conditioning:** Condition the GCB cartridge with the elution solvent followed by methanol and then water.
- **Loading:** Load the pre-treated sample onto the SPE cartridge.
- **Washing:** Wash the cartridge sequentially with water and the washing solvent (e.g., Dichloromethane/Methanol) to remove matrix components.
- **Elution:** Elute the target analyte using the elution solvent (e.g., Toluene/Acetonitrile).
- **Drying and Reconstitution:** Evaporate the collected eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The performance of SPE methods for **Enniatin B1** varies by matrix and sorbent type. The following tables summarize key validation parameters from published studies.

Table 1: Method Performance Data for **Enniatin B1** in Food and Feed Matrices

Matrix	SPE Sorbent	Recovery (%)	LOQ	LOD	Citation
Wheat Flour	Oasis Prime HLB	99.1 - 109.2%	0.1 µg/kg	0.03 µg/kg	[6]
Rice Flour	Oasis Prime HLB	96.4 - 105.4%	0.1 µg/kg	0.03 µg/kg	[6]
Wheat-based products	N/A (QuEChERS)	57 - 97%	0.5 - 2.5 µg/kg	0.15 - 0.75 µg/kg	[5]
Animal Feed	d-SPE (QuEChERS)	>70%	0.5 - 5.0 µg/kg	0.1 - 2.5 µg/kg	[3] [12]
Maize	C18	88 - 113%	< 37.49 ng/g	< 21.10 ng/g	[8]

Table 2: Method Performance Data for **Enniatin B1** in Biological Matrices

Matrix	SPE Sorbent	Recovery (%)	LOQ / MQL	LOD	Citation
Human Urine	Graphitized Carbon Black	76 - 103%	5 - 20 ng/L	N/A	[1]
Human Plasma	Graphitized Carbon Black	76 - 103%	20 - 40 ng/L	N/A	[1]
Human Urine	N/A (SALLE)	78 - 95%	0.001 ng/mL	0.0005 ng/mL	[2][13]

Key Considerations and Discussion

- Sorbent Selection:** The choice of SPE sorbent is critical and depends on the matrix and the physicochemical properties of **Enniatin B1**. Polymeric sorbents like Oasis HLB are effective for cereals, while graphitized carbon black can provide excellent cleanup for complex biological fluids[1][6][8]. C18 is also a commonly used reversed-phase sorbent[8].
- Matrix Effects:** Complex matrices can cause ion suppression or enhancement in the LC-MS/MS source, affecting quantification[2][6]. It is crucial to evaluate matrix effects and use mitigation strategies, such as matrix-matched calibration curves, to ensure data accuracy[2][6].
- Method Validation:** The analytical method, including the SPE protocol, should be thoroughly validated according to established guidelines, assessing parameters like linearity, recovery (trueness), precision (repeatability and reproducibility), and limits of detection (LOD) and quantification (LOQ)[1][2]. For instance, recoveries for **Enniatin B1** in human urine and plasma have been reported between 76% and 103%, with quantification limits as low as 5 ng/L[1].

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